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Introduction
Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor

developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its

primary mechanism of action involves the inhibition of HIF-PH enzymes, leading to the

stabilization of HIF-α and subsequent upregulation of erythropoietin (EPO) and genes involved

in iron metabolism.[3] This mimics the natural physiological response to hypoxia.[3] While the

on-target effects of enarodustat are well-characterized, a thorough understanding of its

potential off-target activities is crucial for a comprehensive safety and risk-benefit assessment.

This technical guide summarizes the available quantitative data from preliminary studies on the

potential off-target effects of enarodustat, provides detailed methodologies for key

experiments, and visualizes relevant biological pathways and experimental workflows.

On-Target and Off-Target Activity Profile
The following tables present a summary of the quantitative data available for enarodustat's
activity against its intended targets (HIF-PH enzymes) and potential off-target molecules.

Table 1: On-Target Potency of Enarodustat

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b608261?utm_src=pdf-interest
https://www.benchchem.com/product/b608261?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34405206/
https://www.jt.com/media/news/2019/pdf/20191129_E01.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-enarodustat
https://synapse.patsnap.com/article/what-is-the-mechanism-of-enarodustat
https://www.benchchem.com/product/b608261?utm_src=pdf-body
https://www.benchchem.com/product/b608261?utm_src=pdf-body
https://www.benchchem.com/product/b608261?utm_src=pdf-body
https://www.benchchem.com/product/b608261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Assay Type Value Reference

HIF-PH1 Enzyme Inhibition (Ki) 0.016 µM

HIF-PH2 Enzyme Inhibition (Ki) 0.061 µM

HIF-PH3 Enzyme Inhibition (Ki) 0.101 µM

PHD2
Enzyme Inhibition

(IC50)
0.22 µM

EPO Release Cell-based (EC50) 5.7 µM

Table 2: Investigated Off-Target Activities of Enarodustat
Potential Off-Target Assay Type Value (IC50) Reference

γ-butyrobetaine

hydroxylase (BBOX)
Enzyme Inhibition ~0.10 µM [4][5]

Cytochrome P450

Isoforms (various)
Enzyme Inhibition > 100 µM

hERG Channel Channel Inhibition > 100 µM

It is important to note that comprehensive, publicly available data from broad off-target

screening panels (e.g., kinase panels, receptor binding assays) for enarodustat have not been

identified in the current literature. The available information suggests a favorable selectivity

profile, with a notable exception being the inhibition of γ-butyrobetaine hydroxylase (BBOX).

Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following

diagrams have been generated using the DOT language.

Mechanism of Action: HIF-1α Stabilization
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Caption: Enarodustat inhibits PHDs, preventing HIF-1α degradation and promoting EPO gene

transcription.

Potential Off-Target Pathway: BBOX Inhibition

L-Carnitine Biosynthesis

γ-Butyrobetaine (GBB) BBOX
Hydroxylation

L-Carnitine

Enarodustat BBOX
Inhibition

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b608261?utm_src=pdf-body-img
https://www.benchchem.com/product/b608261?utm_src=pdf-body
https://www.benchchem.com/product/b608261?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Enarodustat has been shown to inhibit BBOX, the final enzyme in L-carnitine

biosynthesis.

Experimental Workflow: In Vitro Enzyme Inhibition
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Caption: A generalized workflow for determining the IC50 of enarodustat against a target

enzyme.

Detailed Methodologies
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While full, detailed experimental protocols are proprietary to the conducting laboratories, the

following sections outline the general methodologies used in the key preclinical studies based

on the available literature.

HIF-PH Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of enarodustat against human HIF-PH

isoforms 1, 2, and 3.

General Protocol:

Recombinant human HIF-PH1, -PH2, and -PH3 enzymes were used.

A synthetic peptide corresponding to the hydroxylation site of HIF-1α was used as a

substrate.

The assay was performed in the presence of co-factors Fe(II) and 2-oxoglutarate.

Enarodustat was serially diluted to various concentrations.

The rate of 2-oxoglutarate consumption or the formation of the hydroxylated peptide

product was measured, typically using mass spectrometry or a coupled enzyme assay.

Inhibition constants (Ki) were calculated using appropriate enzyme kinetic models.

Cell-Based EPO Release Assay
Objective: To determine the functional potency (EC50) of enarodustat in inducing EPO

production in a cellular context.

General Protocol:

Human hepatoma cells (e.g., Hep3B), which endogenously express EPO, were cultured

under standard conditions.

Cells were treated with a range of concentrations of enarodustat.
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After a defined incubation period (e.g., 24 hours), the cell culture supernatant was

collected.

The concentration of secreted EPO in the supernatant was quantified using an enzyme-

linked immunosorbent assay (ELISA).

The EC50 value, representing the concentration of enarodustat that elicits a half-maximal

EPO response, was determined by fitting the dose-response data to a sigmoidal curve.

BBOX Enzyme Inhibition Assay
Objective: To assess the off-target inhibitory activity of enarodustat against γ-butyrobetaine

hydroxylase.

General Protocol:

Recombinant human BBOX enzyme was utilized.

γ-butyrobetaine (GBB) was used as the substrate, with 2-oxoglutarate and Fe(II) as co-

factors.

Enarodustat was tested at various concentrations.

The reaction was initiated, and after a set incubation time, the formation of L-carnitine was

measured.

Product quantification was likely performed using a sensitive analytical method such as

liquid chromatography-mass spectrometry (LC-MS).

The IC50 value was calculated from the dose-response curve of enarodustat's inhibition

of BBOX activity.[4]

CYP450 and hERG Inhibition Assays
Objective: To evaluate the potential for drug-drug interactions and cardiac liability.

General Protocol:
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CYP Inhibition: Commercially available recombinant human CYP450 enzymes (e.g.,

CYP3A4, CYP2C9, etc.) were used with specific probe substrates. The formation of the

metabolite was measured in the presence and absence of various concentrations of

enarodustat to determine the IC50.

hERG Inhibition: The effect of enarodustat on the human ether-à-go-go-related gene

(hERG) potassium channel was likely assessed using automated patch-clamp

electrophysiology on a stable cell line expressing the hERG channel. The IC50 was

determined by measuring the reduction in hERG tail current at different concentrations of

enarodustat.

Discussion of Off-Target Findings
The available preliminary data on enarodustat's off-target effects suggest a generally selective

profile. The lack of significant inhibition of major CYP450 enzymes and the hERG channel at

concentrations up to 100 µM is a positive indicator for a low potential for clinically relevant

drug-drug interactions and cardiac-related adverse events.

The most notable off-target activity identified to date is the inhibition of BBOX with an IC50 of

approximately 0.10 µM.[4][5] BBOX is the enzyme responsible for the final step in the

biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into

the mitochondria for β-oxidation. Inhibition of BBOX could potentially lead to decreased L-

carnitine levels, which may have implications for cellular energy metabolism, particularly in

tissues with high energy demands such as cardiac and skeletal muscle. The clinical

significance of this finding for enarodustat is yet to be fully elucidated.

The pleiotropic effects of HIF stabilization are a consideration for the entire class of HIF-PH

inhibitors. One such effect is the potential for increased expression of vascular endothelial

growth factor (VEGF), which could theoretically promote angiogenesis and tumor growth.

Preclinical studies with enarodustat have shown that while high doses can increase plasma

VEGF, this did not translate into increased retinal VEGF mRNA or tumor growth in animal

models.[6]

The most frequently reported adverse events in long-term clinical studies of enarodustat
include viral upper respiratory tract infection, contusion, and diarrhea.[7] These events are

generally not indicative of a specific off-target pharmacology.
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Conclusion
Based on the currently available preliminary studies, enarodustat demonstrates a high degree

of selectivity for its intended targets, the HIF-PH enzymes. The primary off-target activity of

potential clinical interest is the inhibition of BBOX. Further research is warranted to fully

understand the long-term consequences of BBOX inhibition in the context of enarodustat
therapy. The lack of broad, publicly available off-target screening panel data represents a

current knowledge gap. As with any novel therapeutic agent, continued pharmacovigilance and

further research will be essential to fully characterize the off-target profile of enarodustat. The

clinical safety data gathered to date has been favorable, suggesting that at therapeutic doses,

the on-target benefits of enarodustat in treating anemia of CKD outweigh the currently

identified off-target risks.[1][2][7][8][9][10][11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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